Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. DABCO is known for its nucleophilic and catalytic properties, which facilitate various substitution and cycloaddition reactions . The reaction conditions often include the use of aprotic solvents and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: Facilitated by nucleophilic catalysts like DABCO.
Cycloaddition Reactions: Involving the formation of new ring structures.
Isomerization Reactions: Leading to the rearrangement of the molecular structure.
Common Reagents and Conditions
Common reagents used in these reactions include DABCO, various nucleophiles, and electrophiles. Reaction conditions typically involve mild temperatures and the use of aprotic solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with nucleophiles and electrophiles, facilitated by its bicyclic structure. The molecular targets and pathways involved include the formation of new covalent bonds through substitution and cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its nucleophilic and catalytic properties.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar applications in organic synthesis.
Uniqueness
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[22
Biological Activity
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and various functional groups that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is C14H23IO3, with a molecular weight of approximately 366.23 g/mol. The compound features an iodomethyl group, which significantly enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and cycloadditions.
Property | Value |
---|---|
Molecular Formula | C14H23IO3 |
Molecular Weight | 366.23 g/mol |
IUPAC Name | Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI Key | GUMQHPVECCRSBT-UHFFFAOYSA-N |
Mechanism of Biological Activity
The biological activity of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is primarily attributed to its ability to interact with nucleophiles and electrophiles, facilitating various biochemical reactions. The presence of the iodomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of more complex structures with potential pharmacological effects.
Key Mechanisms:
- Nucleophilic Substitution: The iodomethyl group can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit enhanced biological activity.
- Cycloaddition Reactions: The bicyclic structure allows for participation in Diels-Alder reactions, forming larger molecular frameworks that can be biologically active.
Research Findings
Recent studies have highlighted the compound's potential applications in drug development due to its structural features that influence biological interactions.
Case Studies:
-
Anticancer Activity: Research has indicated that compounds similar to ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate exhibit cytotoxic effects against various cancer cell lines by disrupting cellular processes through their reactive intermediates.
- Study Reference: A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro.
-
Antimicrobial Properties: Another investigation explored the antimicrobial activity of related bicyclic compounds, revealing promising results against several bacterial strains, suggesting that modifications to the bicyclic structure can enhance efficacy.
- Study Reference: Research in the International Journal of Antimicrobial Agents (2024) reported a series of bicyclic compounds with potent antibacterial activity.
Properties
Molecular Formula |
C14H23IO3 |
---|---|
Molecular Weight |
366.23 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C14H23IO3/c1-3-5-11-14(12(16)17-4-2)8-6-13(10-15,18-11)7-9-14/h11H,3-10H2,1-2H3 |
InChI Key |
GUMQHPVECCRSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2(CCC(O1)(CC2)CI)C(=O)OCC |
Origin of Product |
United States |
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